molecular formula C19H24N2O2S B7176896 N-(1-benzylpiperidin-4-yl)-3-methoxy-5-methylthiophene-2-carboxamide

N-(1-benzylpiperidin-4-yl)-3-methoxy-5-methylthiophene-2-carboxamide

Cat. No.: B7176896
M. Wt: 344.5 g/mol
InChI Key: FFIDYOOEEDPSNI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-methoxy-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-12-17(23-2)18(24-14)19(22)20-16-8-10-21(11-9-16)13-15-6-4-3-5-7-15/h3-7,12,16H,8-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDYOOEEDPSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-methoxy-5-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common method involves the reaction of 1-benzylpiperidin-4-amine with 3-methoxy-5-methylthiophene-2-carboxylic acid under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-methoxy-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-methoxy-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and bind to specific receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-3-methoxy-5-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide: This compound has a similar piperidine structure but with a fluorobenzamide moiety, which may confer different biological activities.

    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound contains a sulfanylbutanamide group, which may affect its pharmacokinetic properties and biological activity.

    N-(1-benzylpiperidin-4-yl)acetohydrazide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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